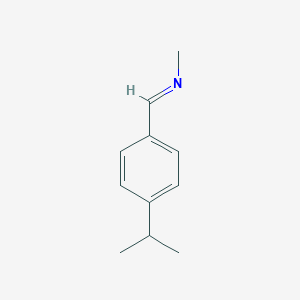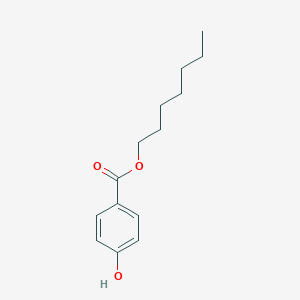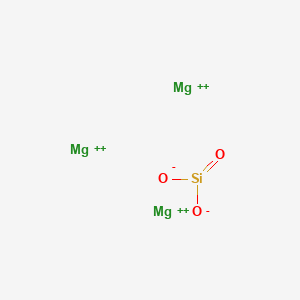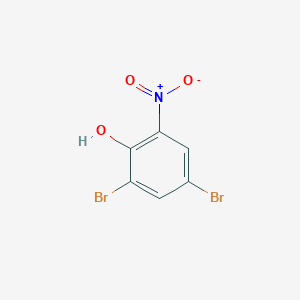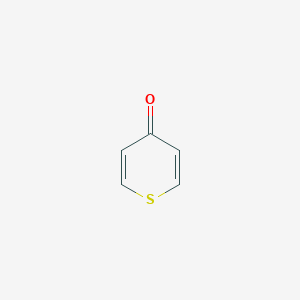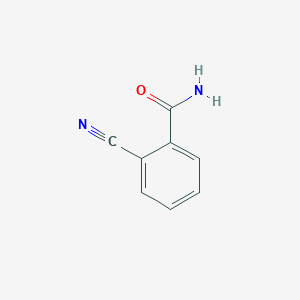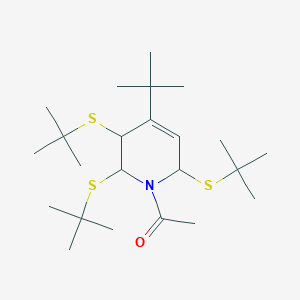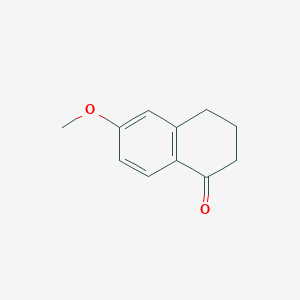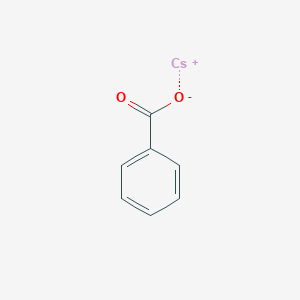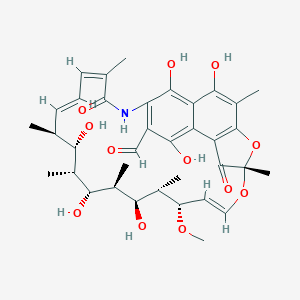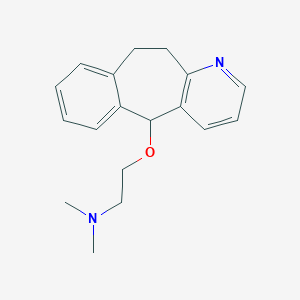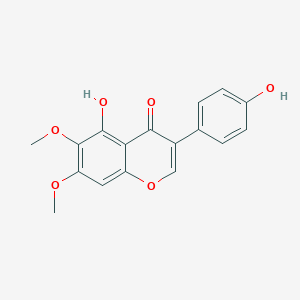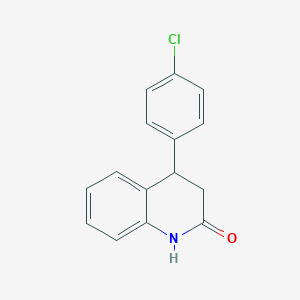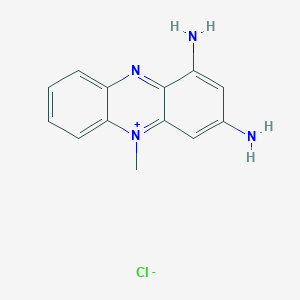
1,3-Diamino-5-methylphenazinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diamino-5-methylphenazinium chloride, also known as Methylene Blue (MB), is a synthetic dye that has been used for various purposes in the medical field. It has been used as a diagnostic tool, a therapeutic agent, and a research tool. MB has been found to have a wide range of applications due to its unique properties, including its ability to act as an electron carrier and its ability to penetrate cell membranes.
作用機序
MB acts as an electron carrier, accepting electrons from reduced nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FADH2) in the electron transport chain. This results in the generation of adenosine triphosphate (ATP), the energy currency of the cell. MB also has the ability to penetrate cell membranes and accumulate in the mitochondria, where it can act as an antioxidant and protect against oxidative stress.
生化学的および生理学的効果
MB has been found to have a wide range of biochemical and physiological effects. It has been shown to increase mitochondrial respiration and ATP production, improve cognitive function, and protect against oxidative stress. MB has also been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
MB has several advantages as a research tool. It is relatively inexpensive, readily available, and has a long shelf life. MB is also easy to use and has a wide range of applications. However, there are some limitations to its use. MB can be toxic at high concentrations and can interfere with certain assays. It can also be difficult to quantify MB in biological samples.
将来の方向性
There are several future directions for research on MB. One area of interest is its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. MB has also been studied for its potential to improve cognitive function in healthy individuals. Another area of interest is the development of new MB derivatives with improved properties, such as increased solubility and reduced toxicity. Finally, there is interest in developing new methods for quantifying MB in biological samples, which could improve the accuracy and reliability of research using MB.
合成法
MB is synthesized through the oxidation of N,N-dimethyl-p-phenylenediamine with sodium nitrite in the presence of hydrochloric acid. The resulting product is then purified and crystallized to obtain pure MB.
科学的研究の応用
MB has been used extensively in scientific research due to its unique properties. It has been used as a staining agent in histology and microbiology, as a diagnostic tool for various medical conditions, and as a therapeutic agent for various diseases. MB has also been used in the treatment of methemoglobinemia, a condition in which the blood is unable to carry oxygen effectively.
特性
CAS番号 |
1084-43-1 |
|---|---|
製品名 |
1,3-Diamino-5-methylphenazinium chloride |
分子式 |
C13H13ClN4 |
分子量 |
260.72 g/mol |
IUPAC名 |
5-methylphenazin-5-ium-1,3-diamine;chloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-17-11-5-3-2-4-10(11)16-13-9(15)6-8(14)7-12(13)17;/h2-7H,1H3,(H3,14,15);1H |
InChIキー |
ULNMZMBBJRBGLM-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |
正規SMILES |
C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |
その他のCAS番号 |
1084-43-1 |
同義語 |
1,3-diamino-5-methylphenazinium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



